Clazamycin A Exhibits Distinct MIC Profile Against Key Bacterial Pathogens Versus Clazamycin B
Clazamycin A demonstrates a broad antibacterial spectrum against both Gram-positive and Gram-negative bacteria, with quantitative MIC values differing substantially from its epimer Clazamycin B. Against Staphylococcus aureus, Clazamycin A has an MIC of 100 µg/mL, whereas Clazamycin B exhibits significantly greater potency with an MIC of 1.5 µg/mL . Conversely, Clazamycin A retains measurable activity against Gram-negative pathogens including E. coli (MIC 50 µg/mL) and P. aeruginosa (MIC 25 µg/mL) , while published data for Clazamycin B against Gram-negative organisms remain limited .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | S. aureus: 100 µg/mL; E. coli: 50 µg/mL; P. aeruginosa: 25 µg/mL; B. anthracis: 6.25 µg/mL; B. subtilis: 100 µg/mL |
| Comparator Or Baseline | Clazamycin B: S. aureus MIC 1.5 µg/mL; E. faecalis 2.0 µg/mL; S. pneumoniae 0.5 µg/mL. Gram-negative data not reported. |
| Quantified Difference | Clazamycin B is ~67-fold more potent against S. aureus than Clazamycin A; Clazamycin A retains activity against Gram-negative organisms not reported for Clazamycin B. |
| Conditions | Standard broth microdilution MIC assays |
Why This Matters
Researchers selecting between Clazamycin A and B must consider that Clazamycin B is more potent against Gram-positive organisms, whereas Clazamycin A offers broader Gram-negative coverage.
